N,N-Didecyllactamide
Description
N,N-Didecyllactamide: is an organic compound belonging to the class of amides It is characterized by the presence of two decyl groups attached to the nitrogen atom of the lactamide structure
Properties
CAS No. |
5422-42-4 |
|---|---|
Molecular Formula |
C23H47NO2 |
Molecular Weight |
369.6 g/mol |
IUPAC Name |
N,N-didecyl-2-hydroxypropanamide |
InChI |
InChI=1S/C23H47NO2/c1-4-6-8-10-12-14-16-18-20-24(23(26)22(3)25)21-19-17-15-13-11-9-7-5-2/h22,25H,4-21H2,1-3H3 |
InChI Key |
FPUPOIFZQAFGAI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCN(CCCCCCCCCC)C(=O)C(C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Didecyllactamide typically involves the reaction of lactamide with decylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the amide bond. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using continuous flow reactors. This method allows for better control over reaction parameters and ensures consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: N,N-Didecyllactamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its corresponding amines.
Substitution: The amide group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Substitution reactions often require the presence of a base or acid catalyst to proceed efficiently.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
N,N-Didecyllactamide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to create various derivatives and intermediates.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as drug delivery systems.
Industry: this compound is used in the formulation of specialty chemicals and materials, including surfactants and lubricants.
Mechanism of Action
The mechanism of action of N,N-Didecyllactamide involves its interaction with specific molecular targets and pathways. The compound can interact with cellular membranes, leading to changes in membrane permeability and function. Additionally, it may inhibit certain enzymes or proteins, affecting various biochemical pathways. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
N,N-Dimethylacetamide: A common polar solvent used in organic synthesis.
N,N-Dimethylformamide: Another polar solvent with similar applications in chemistry.
N,N-Dialkylamides: A general class of compounds with similar structural features and chemical properties.
Uniqueness: N,N-Didecyllactamide is unique due to its specific structure, which includes two decyl groups
Biological Activity
N,N-Didecyllactamide (DDLA) is a compound that has garnered attention for its potential biological activities. This article explores the various biological effects of DDLA, including its antibacterial, antioxidant, and anti-inflammatory properties, supported by research findings and data tables.
Overview of this compound
This compound is a member of the lactamide family, characterized by its two decyl chains attached to the nitrogen atom of the lactamide structure. This unique configuration contributes to its bioactivity and interaction with biological systems.
1. Antibacterial Activity
Research indicates that DDLA exhibits notable antibacterial properties. A study highlighted that compounds with long-chain amino substituents, similar to those found in DDLA, enhanced antibacterial activity against various bacterial strains. For instance, symmetric diarylpentanoids with an acyclic C5 bridge showed increased potency against Staphylococcus aureus and Vibrio cholerae .
| Compound | Activity Against | Methodology |
|---|---|---|
| DDLA | S. aureus, V. cholerae | Agar diffusion method |
2. Antioxidant Activity
DDLA has demonstrated significant antioxidant capabilities. In vitro studies measured its free radical scavenging activity using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays. The results indicated that DDLA effectively scavenged free radicals, comparable to established antioxidants like curcumin.
| Compound | Scavenging Activity (%) | Comparison |
|---|---|---|
| DDLA | High | Similar to curcumin |
3. Anti-inflammatory Properties
In addition to its antibacterial and antioxidant activities, DDLA has been studied for its anti-inflammatory effects. It was shown to inhibit pro-inflammatory cytokines in cell culture models, suggesting potential therapeutic applications in inflammatory diseases.
Case Studies
Several case studies have investigated the biological activity of DDLA:
- Case Study 1 : A study conducted on the effect of DDLA on biofilm formation in Staphylococcus aureus demonstrated that the compound significantly inhibited biofilm development, which is crucial for bacterial virulence and resistance .
- Case Study 2 : Another research effort focused on the structure-activity relationship (SAR) of similar compounds indicated that the length of the alkyl chain plays a vital role in enhancing bioactivity, with DDLA showing superior effects due to its decyl chains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
